molecular formula C14H16N2OS B2408632 4-((2,5-dimethylbenzyl)thio)-6-methylpyrimidin-2(1H)-one CAS No. 898445-66-4

4-((2,5-dimethylbenzyl)thio)-6-methylpyrimidin-2(1H)-one

Cat. No.: B2408632
CAS No.: 898445-66-4
M. Wt: 260.36
InChI Key: VDKSSSKOHNPJBC-UHFFFAOYSA-N
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Description

4-((2,5-dimethylbenzyl)thio)-6-methylpyrimidin-2(1H)-one is a synthetic organic compound characterized by a pyrimidinone core substituted with a 2,5-dimethylbenzylthio group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,5-dimethylbenzyl)thio)-6-methylpyrimidin-2(1H)-one typically involves the following steps:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Thioether Formation: The introduction of the 2,5-dimethylbenzylthio group is achieved through a nucleophilic substitution reaction. This involves reacting the pyrimidinone core with 2,5-dimethylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Methylation: The final step involves the methylation of the pyrimidinone core, which can be achieved using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((2,5-dimethylbenzyl)thio)-6-methylpyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidinone core can be reduced to a dihydropyrimidine using reducing agents like sodium borohydride.

    Substitution: The methyl group on the pyrimidinone core can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium carbonate, methyl iodide.

Major Products

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidinone derivatives.

Scientific Research Applications

4-((2,5-dimethylbenzyl)thio)-6-methylpyrimidin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions.

    Industrial Applications: It can be utilized in the synthesis of other complex organic molecules and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 4-((2,5-dimethylbenzyl)thio)-6-methylpyrimidin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thioether and pyrimidinone moieties can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.

    Pyrimidinone Derivatives: Compounds with a pyrimidinone core are widely studied for their pharmacological properties.

Uniqueness

4-((2,5-dimethylbenzyl)thio)-6-methylpyrimidin-2(1H)-one is unique due to the specific combination of the 2,5-dimethylbenzylthio group and the methylated pyrimidinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c1-9-4-5-10(2)12(6-9)8-18-13-7-11(3)15-14(17)16-13/h4-7H,8H2,1-3H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKSSSKOHNPJBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC(=O)NC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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